molecular formula C23H30O3 B1671770 Etretinate CAS No. 54350-48-0

Etretinate

Numéro de catalogue: B1671770
Numéro CAS: 54350-48-0
Poids moléculaire: 354.5 g/mol
Clé InChI: HQMNCQVAMBCHCO-DJRRULDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'étrétinate est un rétinoïde aromatique synthétique développé par Hoffmann–La Roche. Il a été approuvé par la Food and Drug Administration des États-Unis en 1986 pour le traitement du psoriasis sévère. L'étrétinate est un rétinoïde de deuxième génération, ce qui signifie qu'il est chimiquement modifié à partir des rétinoïdes de première génération pour améliorer l'efficacité et réduire les effets secondaires. en raison de son risque élevé de malformations congénitales, il a été retiré du marché canadien en 1996 et du marché américain en 1998. Malgré cela, il reste disponible au Japon sous le nom commercial Tigason .

Applications De Recherche Scientifique

L'étrétinate a été largement étudié pour ses applications dans divers domaines :

    Chimie : L'étrétinate est utilisé comme composé modèle pour étudier le comportement des rétinoïdes et de leurs dérivés dans les réactions chimiques.

    Biologie : En recherche biologique, l'étrétinate est utilisé pour étudier les effets des rétinoïdes sur la différenciation et la prolifération cellulaires.

    Médecine : L'étrétinate était principalement utilisé pour traiter le psoriasis sévère. .

    Industrie : Dans l'industrie pharmaceutique, l'étrétinate sert de composé de référence pour le développement de nouvelles thérapies à base de rétinoïdes.

5. Mécanisme d'Action

Le mécanisme d'action de l'étrétinate n'est pas entièrement compris. on pense qu'il agit en se liant aux récepteurs de l'acide rétinoïque dans la peau, ce qui contribue à normaliser le cycle de croissance des cellules cutanées. L'étrétinate interfère avec la différenciation terminale des kératinocytes, réduisant ainsi la croissance cellulaire excessive et la kératinisation observées dans des affections comme le psoriasis. De plus, l'étrétinate améliore la liaison de l'adénosine monophosphate cyclique à la sous-unité régulatrice des protéines kinases dépendantes de l'adénosine monophosphate cyclique, modulant ainsi davantage les processus cellulaires .

Safety and Hazards

Etretinate is a teratogen, and may cause birth defects long after use . Therefore, birth control is advised during therapy, and for at least three years after therapy has stopped . This compound should be avoided in children, as it may interfere with bone growth .

Orientations Futures

Etretinate was taken off the market in Canada in 1996 and America in 1998 due to the risk of birth defects . It remains on the market in Japan as Tigason . Its greatest immediate value is in the control of eruptive and treatment-resistant psoriasis, and in its potential for use in combination with other therapy to improve the response .

Mécanisme D'action

Target of Action

Etretinate, a synthetic aromatic retinoid, primarily targets the retinoic acid receptors (RARs) . These receptors play a crucial role in the normal growth cycle of skin cells .

Mode of Action

It is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It binds to the retinoic acid receptors and is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .

Biochemical Pathways

This compound affects the retinoid signaling pathway, which plays influential roles in skin physiology and pathology . This pathway regulates various biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation .

Pharmacokinetics

This compound is known for its wide distribution and prolonged storage in tissues . It has a large volume of distribution and a terminal half-life of greater than 300 hours . The prolonged half-life suggests accumulation in a deep tissue compartment . The pharmacokinetic profile of this compound is characterized by a much longer elimination half-life (120 days) following long-term administration .

Result of Action

This compound exerts multiple effects on cellular differentiation and proliferation . It promotes keratinocyte proliferation, strengthens the protective function of the epidermis, restrains transepidermal water loss, protects collagen against degradation, and inhibits metalloproteinase activity . These actions result in the reduction of the thickening of the skin, plaque formation, and scaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to sunlight or any ultraviolet (UV) source, oxidative stress, and chronological aging may lead to epidermal vitamin A deficiency . Retinoids, including this compound, can counteract some deleterious actions of UV radiations by physical and biological mechanisms .

Analyse Biochimique

Biochemical Properties

Etretinate is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It is thought to bind to the retinoic acid receptors and enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases .

Cellular Effects

The active metabolite responsible for this compound’s effects, acitretin, is a retinoid . Retinoids, having a structure similar to vitamin A, are involved in the normal growth of skin cells . Acitretin works by inhibiting the excessive cell growth and keratinisation, a process by which skin cells become thickened due to the deposition of a protein within them . This results in the reduction of the thickening of the skin, plaque formation, and scaling .

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells .

Temporal Effects in Laboratory Settings

This compound is highly lipophilic and is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy . In cell culture studies, this compound dose-dependently decreased the PICP concentration in the medium of fibroblasts from both healthy subjects and patients .

Metabolic Pathways

This compound is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted .

Transport and Distribution

Due to its lipophilic nature, this compound is stored in adipose tissue from where it is slowly released . This allows this compound to have a prolonged effect even after the cessation of treatment .

Subcellular Localization

Given its lipophilic nature and its storage in adipose tissue, it can be inferred that this compound likely localizes to lipid-rich areas within cells .

Méthodes De Préparation

L'étrétinate est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acitrétine avec un réactif actif tel que le 1,1'-carbonyldiimidazole. Cette réaction est suivie de l'ajout d'éthanol ou d'un alcoolate alcalin ou alcalino-terreux pour produire l'étrétinate . La production industrielle de l'étrétinate implique des conditions de réaction strictes pour garantir une pureté et un rendement élevés. La voie de synthèse peut être résumée comme suit :

    Réaction de l'acitrétine avec le 1,1'-carbonyldiimidazole : Cette étape forme un composé intermédiaire.

    Ajout d'éthanol ou d'alcoolate alcalin/alcalino-terreux : Cette étape convertit l'intermédiaire en étrétinate.

Analyse Des Réactions Chimiques

L'étrétinate subit diverses réactions chimiques, notamment :

    Oxydation : L'étrétinate peut être oxydé pour former son métabolite actif, l'acitrétine. Cette réaction implique généralement l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : La réduction de l'étrétinate peut conduire à la formation de métabolites moins actifs ou inactifs. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Substitution : L'étrétinate peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Ces réactions nécessitent souvent des catalyseurs et des conditions spécifiques pour se dérouler efficacement.

Les principaux produits formés à partir de ces réactions comprennent l'acitrétine et d'autres métabolites qui peuvent avoir des degrés variables d'activité biologique .

Comparaison Avec Des Composés Similaires

L'étrétinate est souvent comparé à d'autres rétinoïdes, en particulier l'acitrétine et l'isotrétinoïne :

    Acitrétine : L'acitrétine est le métabolite actif de l'étrétinate et a un mécanisme d'action similaire.

    Isotrétinoïne : L'isotrétinoïne est un autre rétinoïde utilisé principalement pour le traitement de l'acné sévère.

D'autres composés similaires comprennent la trétinoïne, l'adapalène et le tazarotène, qui sont utilisés pour diverses affections dermatologiques. Chacun de ces composés possède des propriétés uniques qui les rendent adaptés à des applications thérapeutiques spécifiques .

Propriétés

IUPAC Name

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-DJRRULDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023036
Record name Etretinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

2.2X10-7 mm Hg @ 25 °C /Estimated/
Record name ETRETINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

54350-48-0
Record name Etretinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54350-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etretinate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name etretinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etretinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etretinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETRETINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETRETINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

104-105 °C
Record name ETRETINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etretinate
Reactant of Route 2
Reactant of Route 2
Etretinate
Reactant of Route 3
Reactant of Route 3
Etretinate
Reactant of Route 4
Reactant of Route 4
Etretinate
Reactant of Route 5
Reactant of Route 5
Etretinate
Reactant of Route 6
Reactant of Route 6
Etretinate
Customer
Q & A

Q1: What is the primary mechanism of action of etretinate?

A1: While the exact mechanism of action remains unclear, research suggests that this compound influences keratinocyte proliferation and differentiation, potentially by binding to retinoid receptors. [] This can result in a reduction of epidermal thickness and modulation of keratinocyte proliferation. []

Q2: How does this compound impact inflammation in psoriasis?

A2: Studies indicate that this compound exhibits anti-inflammatory effects in psoriasis, possibly by reducing the production of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes. [] Additionally, this compound treatment appears to decrease the presence of T-lymphocyte subsets (CD3+, CD8+, and CD25+) in lesional tissue. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H36O3, and its molecular weight is 432.58 g/mol. (This information can be readily obtained from publicly available chemical databases like PubChem or ChemSpider).

Q4: How does the presence of food affect this compound absorption?

A4: Studies reveal that consuming this compound with a high-fat meal or milk significantly increases its absorption compared to fasting conditions or ingestion with a high-carbohydrate meal. [] This suggests that dietary fat enhances the bioavailability of this compound.

Q5: How does alcohol consumption affect acitretin metabolism in relation to this compound?

A5: Research shows that alcohol consumption can influence the conversion of acitretin to this compound in patients. [] This metabolic conversion is significant as it leads to the formation of this compound, which has a much longer half-life and therefore, a prolonged teratogenic risk.

Q6: What is the impact of this compound on the absorption of hydrophilic and lipophilic compounds?

A6: Research indicates that this compound does not significantly influence the intestinal absorption of D-xylose (a hydrophilic compound) or phytomenadione (vitamin K1, a lipophilic compound) in healthy volunteers. []

Q7: How is this compound distributed in the body?

A7: this compound demonstrates a tendency to accumulate in adipose tissue due to its lipophilic nature. [, ] Additionally, high levels of this compound have been detected in the adrenal glands during autopsy studies. []

Q8: What is the elimination half-life of this compound?

A8: this compound exhibits a long elimination half-life, ranging from 45 to 120 days, which contributes to its prolonged presence in the body even after treatment discontinuation. [, ]

Q9: What are the known teratogenic risks associated with this compound?

A9: this compound is a known teratogen, and its use during pregnancy is contraindicated due to the risk of severe fetal malformations. [, ] The teratogenic risk persists for an extended period, even after treatment discontinuation, due to its long half-life and accumulation in adipose tissue.

Q10: What musculoskeletal side effects have been reported with this compound use?

A10: Long-term treatment with high doses of this compound has been associated with musculoskeletal adverse effects like cortical hyperostosis, ligament calcification, and premature epiphyseal closure, particularly in children. []

Q11: Have there been attempts to develop targeted delivery systems for this compound?

A11: Research has investigated the use of polyurethane-coated removable nitinol stents as a drug delivery system for this compound to the arterial wall in rabbits. [] This approach aimed to achieve high local drug concentrations while minimizing systemic exposure.

Q12: What analytical methods are employed to measure this compound and its metabolites in biological samples?

A12: High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of this compound, acitretin, and their metabolites in various biological matrices, including plasma, tissue, and amniotic fluid. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.